molecular formula C11H12N2O3 B15249684 4,6,7-Trimethoxyquinazoline

4,6,7-Trimethoxyquinazoline

Cat. No.: B15249684
M. Wt: 220.22 g/mol
InChI Key: ZRYWDTDJBHKYNL-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxyquinazoline is a quinazoline derivative characterized by methoxy (-OCH₃) substituents at the 4th, 6th, and 7th positions of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds with a benzene ring fused to a pyrimidine ring, and their biological activity is highly dependent on substitution patterns . This compound has been investigated for its role as a cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitor, a class of therapeutics known for vasodilatory effects. For instance, structurally related 6-substituted quinazolines, such as 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, have demonstrated potent and selective inhibition of cGMP-PDE, leading to increased intracellular cGMP levels in coronary arteries without affecting cAMP .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4,6,7-trimethoxyquinazoline

InChI

InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3

InChI Key

ZRYWDTDJBHKYNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6,7,8-Trimethoxyquinazoline Derivatives

  • Structure : Methoxy groups at positions 6, 7, and 7.
  • Activity: These derivatives, such as 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, are potent cGMP-PDE inhibitors. The 6-substitution is critical for selectivity, as removing the 6-methoxy group reduces potency .
  • Key Findings : Compound 3b (a 6,7,8-trimethoxy derivative) elevated cGMP levels in porcine coronary arteries, demonstrating coronary vasodilation without cAMP interference .

2,4-Dihydroxy-6,7-dimethoxyquinazoline

  • Structure : Hydroxy (-OH) groups at positions 2 and 4, and methoxy groups at 6 and 7.
  • Activity: This compound is a pharmaceutical intermediate, notably linked to doxazosin (an alpha-blocker for hypertension). The hydroxy groups may enhance solubility but reduce PDE inhibition compared to methoxy-rich analogs .
  • Key Findings : Classified as a USP/EP impurity (Doxazosin Related Compound B), its structural features are tailored for synthetic utility rather than direct therapeutic action .

Imidazo[4,5-g]quinazoline Derivatives

  • Structure : Fused imidazole and quinazoline rings (e.g., 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline).

Data Table: Comparative Analysis of Quinazoline Derivatives

Compound Name Substituents Biological Activity Key Findings
This compound 4-, 6-, 7-OCH₃ cGMP-PDE inhibition Structural analog of 6,7,8-trimethoxy derivatives; likely shares vasodilatory effects .
6,7,8-Trimethoxyquinazoline 6-, 7-, 8-OCH₃ Potent cGMP-PDE inhibition 6-substitution is essential for selectivity and potency in coronary vasodilation .
2,4-Dihydroxy-6,7-dimethoxyquinazoline 2-,4-OH; 6-,7-OCH₃ Pharmaceutical intermediate Used in synthesizing doxazosin; hydroxy groups may limit enzyme inhibition .
Imidazo[4,5-g]quinazoline Fused imidazole ring Underexplored pharmacological activity Novel synthesis routes suggest potential for diverse applications .

Research Findings and Mechanistic Insights

  • Substitution Position Matters : The 6-methoxy group in quinazolines is critical for cGMP-PDE inhibition. Derivatives lacking this substituent show reduced activity, emphasizing its role in enzyme binding .
  • Functional Group Impact : Methoxy groups enhance lipophilicity and membrane permeability, favoring PDE inhibition, whereas hydroxy groups improve solubility but may reduce target affinity .
  • Synthetic Utility : Compounds like 2,4-Dihydroxy-6,7-dimethoxyquinazoline serve as intermediates, highlighting the balance between synthetic feasibility and bioactivity in drug development .

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